1-Bromo-4-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-4-(trifluoromethoxy)benzene on treatment with lithium diisopropylamide (LIDA) at -100°C gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene.
Scientific Research Applications
Aryne Route in Organic Synthesis
1-Bromo-4-(trifluoromethoxy)benzene is used in the generation of arynes, which are highly reactive intermediates in organic synthesis. For example, it can be transformed into 5-bromo-2-(trifluoromethoxy)phenyllithium at low temperatures, which upon heating, eliminates lithium bromide to free 1,2-dehydro-4-(trifluoromethoxy)benzene. This aryne can be intercepted in situ with furan to produce [4+2] cycloadducts, useful in the synthesis of naphthalenes and naphthols, and for bromination to form various derivatives (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
This compound serves as a starting material in organometallic synthesis. It's used to prepare synthetically useful reactions via phenylmagnesium, phenyllithium, and phenylcopper intermediates, demonstrating its versatility in the formation of various organometallic compounds (Porwisiak & Schlosser, 1996).
Halogenation and Stability Studies
This compound is also important in halogenation studies. Controlled chlorination of trifluoromethoxybenzene, including its derivatives, produces various halogenated products. These studies are significant for understanding the thermal stability and chemical behavior of such halogenated compounds (Herkes, 1977).
Intermediates for New Organofluorine Compounds
It acts as an intermediate for creating a variety of new organofluorine compounds. For instance, its phenyllithium derivatives are versatile intermediates, offering access to ortho-substituted derivatives with a range of electrophiles (Castagnetti & Schlosser, 2001).
Fluorescence Properties
In research exploring fluorescence properties, this compound derivatives have been synthesized and analyzed for their photoluminescence properties. This is crucial in the development of materials with specific optical properties (Zuo-qi, 2015).
Mechanism of Action
Target of Action
1-Bromo-4-(trifluoromethoxy)benzene is a chemical compound used in the synthesis of various organic compounds It’s known to be a precursor in the synthesis of other compounds, suggesting its targets could be the reactants in these synthetic processes .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, when treated with lithium diisopropylamide (LIDA) at -100°C, it gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Biochemical Pathways
It’s known to be involved in the synthesis of other organic compounds, suggesting it may play a role in various biochemical pathways depending on the specific synthesis process .
Pharmacokinetics
As a synthetic reagent, its bioavailability would depend on the specific conditions of the reaction it’s involved in .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific synthesis process it’s involved in. For instance, it’s used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors such as temperature and the presence of other reactants. For example, its reaction with LIDA requires a temperature of -100°C to -75°C .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Bromo-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, when treated with lithium diisopropylamide (LIDA) at -100°C, it forms 5-bromo-2-(trifluoromethoxy)phenyllithium, which can further react to generate 1,2-dehydro-4-(trifluoromethoxy)benzene . These interactions are crucial for the formation of new chemical bonds and the synthesis of novel compounds.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For example, its reaction with lithium diisopropylamide (LIDA) leads to the formation of reactive intermediates that can participate in further chemical reactions . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions, but its reactivity can lead to the formation of different products over time. Long-term effects on cellular function have not been extensively studied, but its stability and reactivity are crucial for its use in various experiments .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its synthesis and degradation. It interacts with enzymes and cofactors that facilitate its conversion into different chemical species. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes in which it participates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can impact its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components. Targeting signals or post-translational modifications may direct it to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is important for elucidating its role in cellular processes .
Properties
IUPAC Name |
1-bromo-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAOBYFQWJFORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193672 | |
Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-14-7 | |
Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD5CH69MK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.